3-(3,4-dimethoxyphenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acrylamide
Description
The compound 3-(3,4-dimethoxyphenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acrylamide features a central acrylamide scaffold linked to two distinct aromatic moieties: a 3,4-dimethoxyphenyl group and a 1,3-thiazole ring substituted with a 4-nitrophenylsulfonyl group.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7S2/c1-29-16-9-3-13(11-17(16)30-2)4-10-18(24)22-20-21-12-19(31-20)32(27,28)15-7-5-14(6-8-15)23(25)26/h3-12H,1-2H3,(H,21,22,24)/b10-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVYTFRSGPQQHT-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acrylamide has garnered attention in recent years for its potential biological activities, primarily in the fields of antimicrobial and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Acrylamide backbone : This functional group is known for its reactivity and potential biological activity.
- Thiazole ring : Contributes to the compound's biological properties, particularly in antimicrobial and antitumor activities.
- Dimethoxyphenyl and nitrophenyl moieties : These substituents may enhance the compound’s interaction with biological targets.
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. The presence of the 4-nitrophenylsulfonyl group is believed to enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways.
In Vitro Studies
In vitro studies have shown that derivatives of thiazole-containing compounds demonstrate varying degrees of antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Compounds similar to the target molecule have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Antifungal Activity : Significant antifungal effects were observed against strains such as Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 66 μg/mL depending on the specific derivative tested .
Comparative Analysis
The following table summarizes the antimicrobial efficacy of related thiazole derivatives compared to standard antibiotics:
| Compound | MIC (μg/mL) | Target Organism | Reference |
|---|---|---|---|
| Compound A | 32 | S. aureus | |
| Compound B | 42 | E. coli | |
| Target Compound | 25 | C. albicans | |
| Standard (Fluconazole) | 24 | C. albicans |
Cell Line Studies
Recent studies have evaluated the antitumor potential of similar compounds using various human cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The results indicated that compounds with structural similarities to our target compound exhibit:
- High cytotoxicity in 2D cell culture assays.
- Moderate activity in 3D culture systems, suggesting that while effective, the compound's efficacy may be influenced by the cellular environment .
Case Studies
A notable case study demonstrated that a nitro-substituted derivative showed an IC50 value of approximately 6.26 μM against the HCC827 lung cancer cell line, indicating strong potential for further development as an antitumor agent .
Comparison with Similar Compounds
Structural Analogues with Modified Thiazole Substituents
The thiazole ring’s substituents significantly influence biological activity and physicochemical properties. Key examples include:
Key Observations :
Analogs with Varied Acrylamide/Amide Linkages
The acrylamide moiety is critical for conformational flexibility and hydrogen bonding. Notable comparisons:
Key Observations :
Sulfonamide Derivatives with Heterocyclic Cores
Sulfonamide-thiazole hybrids are explored for diverse bioactivities:
Key Observations :
- Dual sulfonyl groups () may enhance interactions with charged binding pockets but increase molecular weight.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
